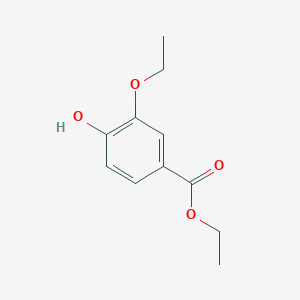

Ethyl 3-ethoxy-4-hydroxybenzoate

Vue d'ensemble

Description

Ethyl 3-ethoxy-4-hydroxybenzoate is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, characterized by the presence of ethoxy and hydroxy functional groups on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxy-4-hydroxybenzoate can be synthesized through the esterification of 3-ethoxy-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

Food Industry Applications

Flavoring Agent:

Ethyl vanillin is widely used as an artificial flavoring agent due to its strong vanilla-like aroma. It is significantly more potent than vanillin, making it a preferred choice in food products such as baked goods, confections, and beverages .

Table 1: Usage of Ethyl Vanillin in Food Products

| Product Type | Concentration (ppm) | Typical Applications |

|---|---|---|

| Baked Goods | 50-200 | Cakes, cookies, pastries |

| Confectionery | 100-300 | Chocolates, candies |

| Beverages | 10-50 | Soft drinks, flavored waters |

Pharmaceutical Applications

Antimicrobial Properties:

Recent studies have indicated that ethyl vanillin exhibits antimicrobial activity against various pathogens, including yeast strains like Candida albicans. This property makes it a candidate for inclusion in pharmaceutical formulations aimed at preventing microbial growth .

Case Study:

A patent filed for an antimicrobial mixture containing ethyl vanillin demonstrated effective inhibition of yeast growth in laboratory settings. The study highlighted its potential use in topical formulations to enhance product stability and safety .

Cosmetic Industry Applications

Preservative and Antioxidant:

Ethyl vanillin is utilized in cosmetic formulations not only for its fragrance but also for its antioxidant properties. It helps in stabilizing products by preventing oxidative degradation .

Table 2: Cosmetic Products Containing Ethyl Vanillin

| Product Type | Functionality | Concentration (% w/w) |

|---|---|---|

| Skin Creams | Fragrance & Preservative | 0.5-1.5 |

| Hair Care Products | Fragrance | 0.1-0.5 |

| Perfumes | Fragrance | 1-5 |

Research Applications

Chemical Synthesis:

Ethyl vanillin serves as a precursor in the synthesis of various chemical compounds used in research and industrial applications. Its derivatives are explored for their biological activities and potential therapeutic effects .

Analytical Chemistry:

The compound is also employed in analytical methods for the detection of phenolic compounds due to its distinct chemical properties that allow for effective separation and identification using techniques like high-performance liquid chromatography (HPLC) .

Mécanisme D'action

The mechanism of action of ethyl 3-ethoxy-4-hydroxybenzoate involves its interaction with biological molecules through its functional groups. The hydroxy group can form hydrogen bonds, while the ethoxy group can participate in hydrophobic interactions. These interactions can affect the compound’s binding to enzymes or receptors, influencing its biological activity.

Comparaison Avec Des Composés Similaires

Ethyl 4-hydroxybenzoate: Similar structure but lacks the ethoxy group.

Methyl 3-ethoxy-4-hydroxybenzoate: Similar structure but with a methyl group instead of an ethyl group.

Propyl 3-ethoxy-4-hydroxybenzoate: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: this compound is unique due to the presence of both ethoxy and hydroxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound for various applications in research and industry.

Activité Biologique

Ethyl 3-ethoxy-4-hydroxybenzoate, also known as ethyl p-hydroxybenzoate, is a compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including medicine and industry.

This compound is an ester derived from p-hydroxybenzoic acid. Its molecular formula is , and it is characterized by the presence of an ethoxy group and a hydroxy group attached to a benzoate structure. This configuration allows for various interactions with biological molecules, enhancing its potential as a pharmacological agent.

Antimicrobial Properties

Numerous studies have reported the antimicrobial efficacy of this compound. It exhibits significant activity against a range of microorganisms, including bacteria and fungi. The compound disrupts microbial cell membranes and inhibits key enzymatic pathways, leading to cell death. Its antibacterial properties are notably stronger than those of traditional preservatives like sorbic acid and benzoic acid, making it a candidate for use in food preservation and cosmetics .

Antioxidant Effects

Research indicates that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders . The compound enhances the levels of endogenous antioxidants such as glutathione and superoxide dismutase, contributing to its protective effects against oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. This interaction may alter metabolic pathways within microbial cells or human tissues.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target proteins or receptors, influencing their function and activity.

- Hydrophobic Interactions : The ethoxy group enhances hydrophobic interactions, facilitating the compound's binding to lipid membranes or hydrophobic pockets in proteins.

Case Studies and Research Findings

A variety of studies have investigated the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural preservative in food products .

- Antioxidant Study : In vitro experiments revealed that treatment with this compound significantly reduced oxidative stress markers in L6 myoblast cells subjected to hypoxic conditions. The compound increased cell viability and reduced protein oxidation levels compared to untreated controls .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl p-hydroxybenzoate | Contains a hydroxy group on the aromatic ring | Stronger antibacterial activity compared to other esters |

| Methyl p-hydroxybenzoate | Methyl group instead of ethyl | Less lipophilic; different solubility properties |

| Propyl p-hydroxybenzoate | Propyl group instead of ethyl | Similar antimicrobial properties but varies in potency |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions to yield 3-ethoxy-4-hydroxybenzoic acid. This reaction is analogous to the metabolism of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), where hydrolysis produces 3-ethoxy-4-hydroxybenzoic acid as a urinary metabolite .

Conditions and Products

Oxidation Reactions

The phenolic -OH and ethoxy groups are susceptible to oxidation. In acidic permanganate systems, the benzene ring may undergo hydroxylation or demethylation, as seen in the oxidation of 3-ethoxy-4-hydroxybenzaldehyde .

Key Observations

- Permanganate Oxidation : In H₂SO₄, the ethoxy group is cleaved to form 3,4-dihydroxybenzoic acid .

- Catalytic Oxidation : Palladium catalysts (e.g., PdCl₂) may promote decarboxylation or ring functionalization, though direct evidence for this compound is limited .

Electrophilic Aromatic Substitution

The electron-donating ethoxy and hydroxy groups direct electrophiles to specific positions:

- Bromination : Likely occurs at the ortho position to the -OH group, similar to ethyl 4-bromomethyl-2-ethoxybenzoate synthesis using N-bromosuccinimide .

- Nitration : Predicted at the meta position relative to the ester group.

Example Bromination Pathway

| Substrate | Brominating Agent | Product | Conditions |

|---|---|---|---|

| Ethyl 3-ethoxy-4-hydroxybenzoate | NBS, AIBN, CCl₄ | Ethyl 3-ethoxy-4-hydroxy-5-bromobenzoate | Light, reflux |

Esterification and Transesterification

The phenolic -OH group can undergo esterification with acyl chlorides or transesterification with alcohols.

Esterification Example

| Reactant | Reagent | Product | Conditions |

|---|---|---|---|

| 3-Ethoxy-4-hydroxybenzoic acid | Ethanol, H₂SO₄ | This compound | Reflux, catalytic acid |

Degradation and Stability

Propriétés

IUPAC Name |

ethyl 3-ethoxy-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLKYWZZGQXLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.